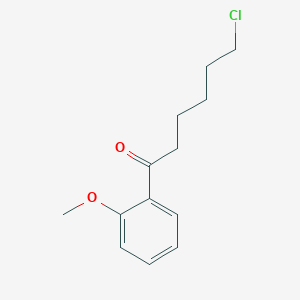

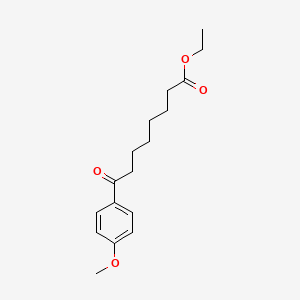

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Detailed molecular structure analysis of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” is not available. There are studies on the structure of related compounds .Chemical Reactions Analysis

Specific chemical reactions involving “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not documented. There are studies on the reactions of structurally similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not well-documented .Scientific Research Applications

Pharmacology: Antihypertensive Drug Synthesis

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: is a key intermediate in the synthesis of urapidil . Urapidil is an antihypertensive drug used to treat essential hypertension and hypertensive emergencies. It functions as an α-blocker, reducing peripheral blood pressure without affecting heart rate or intracranial pressure. The compound can cross the blood-brain barrier and activate the 5HT-1A receptor, providing central antihypertensive activity.

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, this compound could be utilized in the Suzuki–Miyaura coupling , a widely-applied carbon–carbon bond-forming reaction. The reaction conditions are mild and tolerant of various functional groups, making it suitable for creating complex organic molecules.

Medicinal Chemistry: Drug Design

The compound’s structure could be modified to create new boron-containing drugs for neutron capture therapy . Boronic acids and esters are pivotal in designing drugs due to their ability to act as boron carriers, which are essential for this type of cancer therapy.

Industrial Applications: Large-Scale Synthesis

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: may be used in industrial applications where its stability and reactivity are advantageous for large-scale synthesis processes . Its functional group tolerance and ease of purification make it suitable for high-yielding reactions.

Biochemistry: Boronic Ester Research

In biochemistry, the compound could be important for studying the reactivity and stability of boronic esters in aqueous environments . These studies are crucial for understanding the behavior of boron-containing compounds in biological systems.

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound could be involved in optimizing synthetic routes for pharmaceuticals . An example is the improved synthesis of urapidil, where the compound’s stability and reactivity could lead to more efficient production methods.

Mechanism of Action

properties

IUPAC Name |

6-chloro-1-(2-methoxyphenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBPMHGYJUGMND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455112 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane | |

CAS RN |

501083-60-9 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)